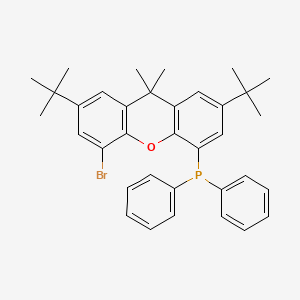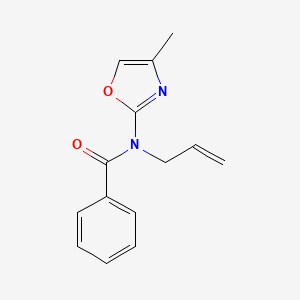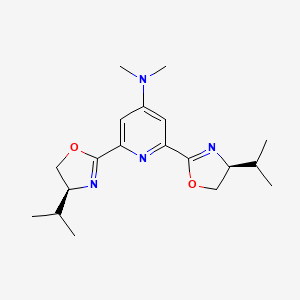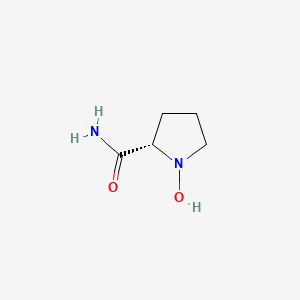
(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine is a complex organic compound with the molecular formula C35H38BrOP. This compound is known for its unique structure, which includes a xanthene backbone substituted with bromine, tert-butyl groups, and a diphenylphosphine moiety. It is primarily used as a ligand in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene.
Reaction with Diphenylphosphine: The dibromo compound is then reacted with diphenylphosphine under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphine moiety can undergo oxidation to form phosphine oxides.
Complex Formation: It forms complexes with various metals, which are used in catalytic processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or oxygen.
Complex Formation: Metal salts such as palladium or platinum salts are used under inert conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Phosphine oxides.
Metal Complexes: Complexes with metals like palladium, platinum, or gold.
Applications De Recherche Scientifique
(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine has several applications in scientific research:
Catalysis: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Material Science: It is used in the synthesis of materials with specific electronic properties.
Medicinal Chemistry: Research is ongoing to explore its potential in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of (5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine primarily involves its role as a ligand:
Ligand Coordination: It coordinates with metal centers to form stable complexes.
Catalytic Activity: These complexes facilitate various catalytic reactions by stabilizing transition states and intermediates.
Molecular Targets: The primary targets are metal centers in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: A precursor in the synthesis of the target compound.
Xantphos Ligands: Similar ligands with different substituents on the xanthene backbone.
DPEphos Ligands: Another class of ligands with similar applications in catalysis.
Uniqueness
(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic processes where other ligands may not perform as well .
Propriétés
Formule moléculaire |
C35H38BrOP |
|---|---|
Poids moléculaire |
585.6 g/mol |
Nom IUPAC |
(5-bromo-2,7-ditert-butyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C35H38BrOP/c1-33(2,3)23-19-27-31(29(36)21-23)37-32-28(35(27,7)8)20-24(34(4,5)6)22-30(32)38(25-15-11-9-12-16-25)26-17-13-10-14-18-26/h9-22H,1-8H3 |
Clé InChI |
CPSYTSJURNDPON-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=C(C=C5Br)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)





